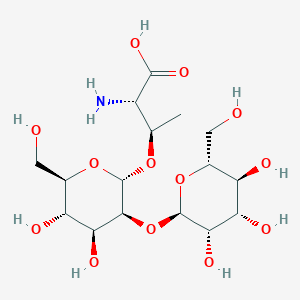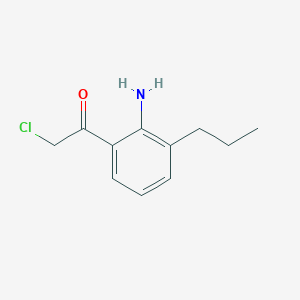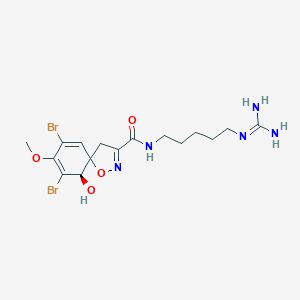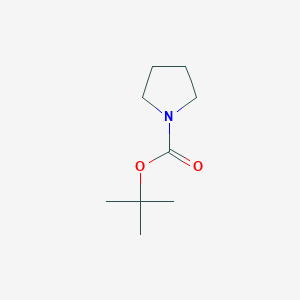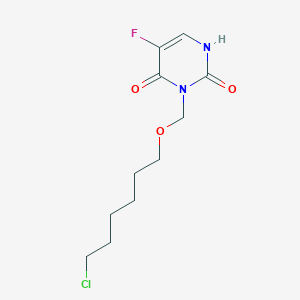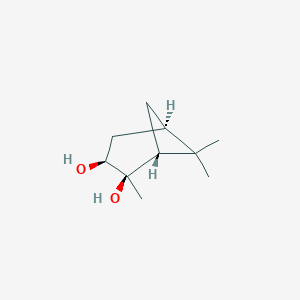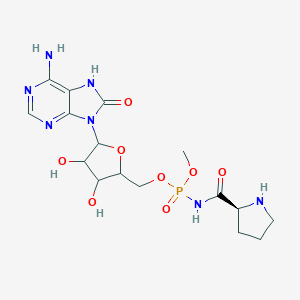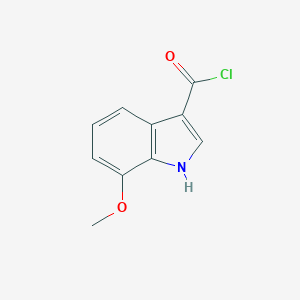
7-methoxy-1H-indole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-1H-indole-3-carbonyl chloride, also known as MIOC, is a chemical compound that belongs to the indole family. It is a synthetic intermediate that has been used in the synthesis of various bioactive molecules. The compound is widely used in scientific research for its unique properties and potential applications.
作用機序
The mechanism of action of 7-methoxy-1H-indole-3-carbonyl chloride is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. The compound has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
生化学的および生理学的効果
7-methoxy-1H-indole-3-carbonyl chloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been found to inhibit the activity of certain kinases, which are involved in signal transduction pathways. Physiologically, the compound has been found to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
The advantages of using 7-methoxy-1H-indole-3-carbonyl chloride in lab experiments include its versatility, stability, and ease of synthesis. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound is also stable under different conditions, making it suitable for long-term storage. However, the limitations of using 7-methoxy-1H-indole-3-carbonyl chloride include its toxicity and potential for environmental harm. The compound should be handled with care and disposed of properly to avoid any harm to the environment.
将来の方向性
There are several future directions for the use of 7-methoxy-1H-indole-3-carbonyl chloride in scientific research. One of the directions is the development of new bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Another direction is the study of the compound's mechanism of action and its interaction with different enzymes and receptors. Furthermore, the compound's potential for use in drug delivery systems and as a diagnostic tool should be explored. Finally, the compound's potential for use in agriculture as an agrochemical should be investigated.
Conclusion:
7-methoxy-1H-indole-3-carbonyl chloride is a versatile compound that has been widely used in scientific research for its unique properties and potential applications. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound has been found to have several biochemical and physiological effects and has potential applications in the development of new pharmaceuticals, agrochemicals, and diagnostic tools. However, the compound's toxicity and potential for environmental harm should be considered when handling and disposing of it.
合成法
7-methoxy-1H-indole-3-carbonyl chloride can be synthesized using different methods. One of the most commonly used methods is the reaction of 7-methoxyindole-3-carboxylic acid with thionyl chloride. The reaction occurs in the presence of a catalyst such as dimethylformamide (DMF) and yields a white solid product. Another method involves the reaction of 7-methoxyindole with oxalyl chloride in the presence of a base such as pyridine. This method also yields a white solid product.
科学的研究の応用
7-methoxy-1H-indole-3-carbonyl chloride has been used in various scientific research applications. It is used as a starting material in the synthesis of bioactive molecules such as indole-3-carboxamides, 7-methoxyindoles, and 7-substituted indoles. The compound has also been used in the synthesis of molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, 7-methoxy-1H-indole-3-carbonyl chloride has been used in the development of new pharmaceuticals and agrochemicals.
特性
CAS番号 |
128717-78-2 |
|---|---|
製品名 |
7-methoxy-1H-indole-3-carbonyl chloride |
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC名 |
7-methoxy-1H-indole-3-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(10(11)13)5-12-9(6)8/h2-5,12H,1H3 |
InChIキー |
QYFAKXJYDPVIGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
正規SMILES |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



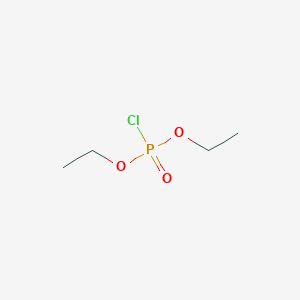
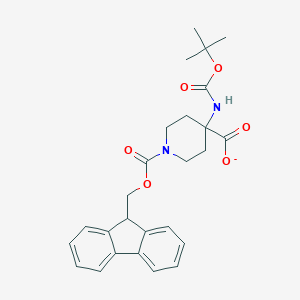

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
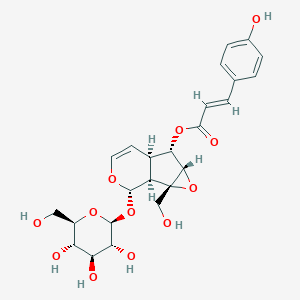
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
